3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole
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Description
3-Methyl-5-(thiazol-4-yl)-1,2,4-oxadiazole is a compound that belongs to the group of azole heterocycles . It is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the effectiveness of 1,3,4-oxadiazole derivatives in corrosion inhibition. For instance, derivatives such as MBIMOT, EBIMOT, and PBIMOT have been synthesized and their corrosion inhibition ability for mild steel in sulphuric acid was assessed through gravimetric, electrochemical, SEM, and computational methods. These studies have highlighted the protective layer formation on mild steel surfaces, indicating their potential as corrosion inhibitors in industrial applications (P. Ammal, M. Prajila, A. Joseph, 2018).
Fungicidal Activity
The synthesis of oxadiazole derivatives has also been directed towards developing potential fungicides. For example, derivatives have been prepared and evaluated for their fungicidal activity against rice sheath blight, a major disease affecting rice in China. These studies suggest that certain 1,3,4-oxadiazole derivatives possess significant fungicidal properties, offering insights into the development of agricultural fungicides (H. Chen, Z. Li, Y. Han, 2000).
Anticancer and Antiangiogenic Effects
In the realm of medical research, novel thioxothiazolidin-4-one derivatives containing oxadiazol and other heterocyclic moieties have been synthesized and tested for their anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds have shown promising results in inhibiting tumor growth and tumor-induced angiogenesis, suggesting their potential as candidates for anticancer therapy (S. Chandrappa, H. Chandru, A. Sharada, et al., 2010).
Antimicrobial Activity
Oxadiazole derivatives have also been explored for their antimicrobial properties. For instance, a series of new 2-aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity, revealing moderate antimicrobial effects. This line of research contributes to the search for new antimicrobial agents that can address the rising issue of antibiotic resistance (P. Mhaske, S. H. Shelke, M. Bhoye, V. Bobade, 2017).
Properties
IUPAC Name |
3-methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-4-8-6(10-9-4)5-2-11-3-7-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPWERKCRRZNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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